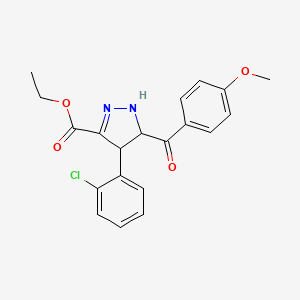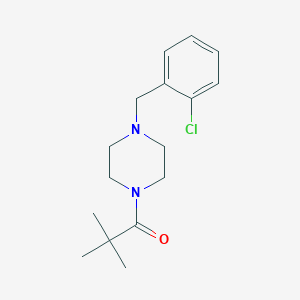
N-(3-methoxypropyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-Methoxypropyl)acrylamide” is a compound used in the creation of polymer-gel dosimeters for radiotherapy . It has the empirical formula C7H13NO2 and a molecular weight of 143.18 .
Synthesis Analysis
While specific synthesis methods for “N-(3-methoxypropyl)-1-phenylmethanesulfonamide” were not found, “N-(3-Methoxypropyl)acrylamide” has been used in the creation of polymer-gel dosimeters . The gel samples were irradiated using a medical linear accelerator with 6 MV beam energy .Molecular Structure Analysis
The molecular structure of “N-(3-Methoxypropyl)acrylamide” is represented by the SMILES string COCCCNC(=O)C=C .Chemical Reactions Analysis
“N-(3-Methoxypropyl)acrylamide” has been used in the creation of polymer-gel dosimeters . The polymerization of the gel samples occurs and increases monotonically with increasing absorbed dose .Physical And Chemical Properties Analysis
“N-(3-Methoxypropyl)acrylamide” is a liquid at room temperature and has a density of 1.023 g/mL at 25 °C . It has a refractive index of 1.475 .作用机制
Target of Action
Similar compounds such as brinzolamide are known to target carbonic anhydrase ii (ca-ii), a key enzyme involved in maintaining ph and fluid balance in various tissues .
Mode of Action
For instance, Brinzolamide, a carbonic anhydrase inhibitor, binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in intraocular pressure .
Biochemical Pathways
Based on its potential similarity to other sulfonamide derivatives, it may influence the carbonic anhydrase pathway, which plays a crucial role in regulating ph and fluid balance in various tissues .
Pharmacokinetics
Similar compounds like brinzolamide are known to be metabolized by hepatic cytochrome p450 isozymes, specifically cyp3a4, cyp2a6, cyp2b6, cyp2c8, and cyp2c9 . The primary metabolite is N-desethylbrinzolamide followed by the N-desmethoxypropyl and O-desmethyl metabolites .
Result of Action
Based on the action of similar compounds, it may lead to a decrease in intraocular pressure by inhibiting carbonic anhydrase activity .
实验室实验的优点和局限性
One of the main advantages of MPMS is its versatility as a scaffold for designing new drugs and materials. MPMS can be modified to introduce various functional groups and pharmacophores, which can enhance its pharmacological properties and specificity. However, one of the limitations of MPMS is its relatively low water solubility, which can affect its bioavailability and pharmacokinetics. Moreover, MPMS can exhibit cytotoxicity at high doses, which can limit its use in vivo.
未来方向
There are several future directions for MPMS research, including the development of new derivatives with improved pharmacological properties and specificity. Moreover, MPMS can be used as a tool for investigating the molecular mechanisms underlying pain, inflammation, and neurological disorders. Additionally, MPMS can be used as a building block for designing new materials with unique properties, such as stimuli-responsive and self-healing materials. Overall, MPMS has the potential to contribute to various scientific fields and to advance our understanding of complex biological and chemical systems.
合成方法
MPMS can be synthesized through a multi-step process that involves the reaction of 1-phenylmethanesulfonyl chloride with 3-methoxypropanol in the presence of a base, followed by purification and isolation of the final product. The yield and purity of MPMS can be optimized by controlling the reaction conditions, such as temperature, solvent, and concentration.
科学研究应用
MPMS has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. It has been shown to exhibit various pharmacological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, MPMS has been used as a ligand for metal complexes, which can be used for catalytic reactions and materials science.
安全和危害
属性
IUPAC Name |
N-(3-methoxypropyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-9-5-8-12-16(13,14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJFZQRWUGPXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{[(cycloheptylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4939814.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4939824.png)

![4-{[3-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B4939829.png)
![(4-tert-butylbenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4939838.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B4939842.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-phenylpiperazine](/img/structure/B4939848.png)
![(5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4939854.png)
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4939858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4939862.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4939868.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4939877.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
